(RS)-MCPG disodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Disodium salts are a type of salt where two of the hydrogen atoms in the acid are replaced by sodium atoms1. They are commonly used in a variety of applications, including as a chelating agent in medicines1.

Synthesis Analysis

The synthesis of disodium salts often involves the reaction of a sodium compound with an acid. The exact method can vary depending on the specific compounds used2.Molecular Structure Analysis

The molecular structure of a disodium salt will depend on the specific compound. For example, the disodium salt of ethylenediaminetetraacetic acid (EDTA) has a complex structure with multiple oxygen, nitrogen, and sodium atoms3.Chemical Reactions Analysis

Disodium salts can participate in a variety of chemical reactions. They can act as a ligand in complexation reactions, react with acids to form a salt and water, or undergo decomposition reactions under certain conditions4.Physical And Chemical Properties Analysis

Disodium salts typically have high melting points and are usually soluble in water. They can act as electrolytes and can be acidic, basic, or neutral6.Aplicaciones Científicas De Investigación

Role in Long-Term Potentiation (LTP)

(RS)-MCPG has been identified as an antagonist of metabotropic glutamate receptors (mGluRs), and it affects long-term potentiation in the hippocampus. Sergueeva et al. (1993) found that MCPG prevents the LTP of field excitatory postsynaptic potentials as well as the tetanus-induced increase in AMPA-evoked responses in the CA1 region of hippocampal slices, indicating its role in synaptic plasticity mechanisms related to learning and memory (Sergueeva et al., 1993).

Impact on Spatial Learning

Richter-Levin et al. (1994) discovered that (RS)-MCPG disrupts performance in spatial learning tasks when injected into rats. It was found to block the induction of LTP in the dentate gyrus, which is a critical brain area involved in spatial navigation and memory (Richter-Levin et al., 1994).

Interactions with Other Forms of LTP

Brown et al. (1994) demonstrated that (RS)-MCPG does not block theta burst-induced LTP in the CA1 area of rat hippocampal slices. This suggests a differential mechanism in various forms of LTP, highlighting the complex nature of synaptic modulation (Brown et al., 1994).

Effect on Memory Formation

Bianchin et al. (1994) investigated the role of mGluRs in memory using (RS)-MCPG in rats. They found that intrahippocampal post-training infusion of MCPG affects memory, suggesting its influence on memory processes mediated by mGluRs in the hippocampus (Bianchin et al., 1994).

Influence on Epileptiform Activity

Arvanov et al. (1995) showed that (RS)-MCPG can affect epileptiform activity in amygdala neurons, indicating its potential therapeutic application in epilepsy. The study found that MCPG prevents the transition from interictal spiking to ictal bursting in neurons exposed to 4-aminopyridine (Arvanov et al., 1995).

Safety And Hazards

The safety and hazards associated with disodium salts depend on the specific compound. For example, edetate disodium is used in medicine, but it can cause side effects and should be handled with care7.

Direcciones Futuras

While I couldn’t find specific future directions for “(RS)-MCPG disodium salt”, the use of disodium salts in areas like medicine, chemistry, and environmental science is a topic of ongoing research8.

Please note that this information is based on general properties and behaviors of disodium salts, and may not apply directly to “(RS)-MCPG disodium salt”. For detailed and accurate information, please consult relevant scientific literature or professionals in the field.

Propiedades

IUPAC Name |

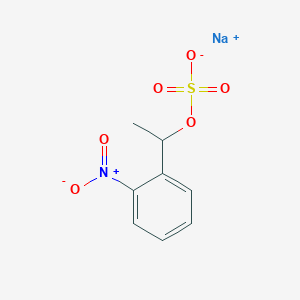

disodium;4-(1-amino-1-carboxylatoethyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4.2Na/c1-10(11,9(14)15)7-4-2-6(3-5-7)8(12)13;;/h2-5H,11H2,1H3,(H,12,13)(H,14,15);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOTXTUQJLFNHB-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)[O-])(C(=O)[O-])N.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NNa2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(RS)-MCPG disodium salt | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)